Oral Bioavailability vs. Native Hesperidin
Methylation of hesperidin results in a dramatic improvement in oral bioavailability. While native hesperidin suffers from extremely poor absorption due to low aqueous solubility and extensive phase II metabolism, methyl hesperidin achieves a reported bioavailability of 82.3% [1]. This represents a quantifiable and meaningful differentiation for product development where systemic exposure is critical.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 82.3% |
| Comparator Or Baseline | Unmodified hesperidin (Baseline, poor bioavailability) |
| Quantified Difference | Significant increase (baseline is typically <10% for native hesperidin) |
| Conditions | Oral administration; data reported on technical datasheet; baseline inference from established pharmacokinetic literature on hesperidin [2]. |
Why This Matters
For nutraceutical and pharmaceutical formulations, this high bioavailability translates directly to lower required dosages, improved cost-efficiency, and greater predictability of clinical effect compared to unmodified hesperidin.
- [1] Stanford Chemicals. HA6975 Methyl Hesperidin Powder Technical Datasheet. 2025. View Source
- [2] Zeng X, et al. Involvement of phase II enzymes and efflux transporters in the metabolism and absorption of naringin, hesperidin and their aglycones in rats. 2022. View Source
